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Compound of Interest

Compound Name: GSK8814

Cat. No.: B607871 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of GSK8814,

a potent and selective chemical probe for the bromodomain of ATPase family AAA domain-

containing protein 2 (ATAD2). The information presented herein is intended to equip

researchers and drug development professionals with the critical data and methodologies

necessary to effectively utilize GSK8814 in the study of ATAD2 biology and its role in oncology.

Executive Summary
GSK8814 is a highly selective inhibitor of the ATAD2 bromodomain, a protein implicated in

various cancers through its role as a chromatin reader and transcriptional co-regulator. High

ATAD2 expression is often correlated with poor prognoses in several cancer types. GSK8814
offers a valuable tool to investigate the therapeutic potential of ATAD2 inhibition. This document

details the binding affinity, in vitro and in-cell potency, and broad selectivity of GSK8814. It also

provides detailed protocols for the key assays used to determine its selectivity profile and visual

diagrams of its mechanism of action and experimental workflows.

Quantitative Selectivity Data
The selectivity of GSK8814 has been rigorously characterized using a variety of biochemical

and cellular assays. The following tables summarize the key quantitative data regarding its

potency and selectivity.
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Table 1: Potency of GSK8814 against the Primary Target
(ATAD2)

Parameter Value Assay Type Reference(s)

IC50 0.059 µM Biochemical Assay [1]

pIC50 7.3 TR-FRET Assay [1][2][3]

pKd 8.1
Isothermal Titration

Calorimetry (ITC)
[1][2][3]

pKi 8.9

BROMOscan

(Competitive Binding

Assay)

[1][2][3]

EC50 2 µM
NanoBRET (Cellular

Target Engagement)
[2][3]

Table 2: Selectivity Profile of GSK8814 Against Off-
Targets

Off-Target Parameter Value
Selectivity vs.
ATAD2

Reference(s)

BRD4 BD1 pIC50 4.6 >500-fold [1]

BRD4 (general) - - >1000-fold [2][3]

ATAD2B pIC50
Comparable to

ATAD2
~1-fold

General

Bromodomain

Panel

Selectivity

>100-fold over

most

bromodomains

- [2][3]

Mechanism of Action
GSK8814 functions by competitively binding to the acetyl-lysine (KAc) binding pocket of the

ATAD2 bromodomain. This prevents ATAD2 from recognizing and binding to acetylated histone

tails on chromatin. The recruitment of ATAD2 to chromatin is associated with the transcriptional

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b607871?utm_src=pdf-body
https://www.medchemexpress.com/gsk8814.html
https://www.medchemexpress.com/gsk8814.html
https://www.thesgc.org/chemical-probes/gsk8814
https://www.medkoo.com/products/13127
https://www.medchemexpress.com/gsk8814.html
https://www.thesgc.org/chemical-probes/gsk8814
https://www.medkoo.com/products/13127
https://www.medchemexpress.com/gsk8814.html
https://www.thesgc.org/chemical-probes/gsk8814
https://www.medkoo.com/products/13127
https://www.thesgc.org/chemical-probes/gsk8814
https://www.medkoo.com/products/13127
https://www.benchchem.com/product/b607871?utm_src=pdf-body
https://www.medchemexpress.com/gsk8814.html
https://www.thesgc.org/chemical-probes/gsk8814
https://www.medkoo.com/products/13127
https://www.thesgc.org/chemical-probes/gsk8814
https://www.medkoo.com/products/13127
https://www.benchchem.com/product/b607871?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


activation of pro-proliferative genes, including those regulated by the transcription factors c-

MYC and E2F. By inhibiting this interaction, GSK8814 effectively downregulates the expression

of these target genes, thereby impeding cancer cell growth.
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Caption: Mechanism of action of GSK8814 in the cell nucleus.

Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize

the selectivity profile of GSK8814.
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Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the

determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol:

Preparation: Recombinant ATAD2 bromodomain protein is extensively dialyzed against the

ITC buffer. GSK8814 is dissolved in the same buffer to minimize heats of dilution.

Loading: The ATAD2 protein solution is loaded into the sample cell of the calorimeter. The

GSK8814 solution is loaded into the injection syringe.

Titration: A series of small injections of the GSK8814 solution are made into the sample cell

containing the ATAD2 protein.

Data Acquisition: The heat change after each injection is measured. The initial injections

result in a large heat change as the binding sites on the protein become saturated.

Subsequent injections produce smaller heat changes, eventually equaling the heat of

dilution.

Data Analysis: The integrated heat data is plotted against the molar ratio of GSK8814 to

ATAD2. This binding isotherm is then fitted to a suitable binding model to determine the

thermodynamic parameters, including the dissociation constant (Kd).[4]

BROMOscan® Competitive Binding Assay
BROMOscan is a competition binding assay platform used to determine the selectivity of

inhibitors against a large panel of bromodomains.

Protocol:

Assay Principle: The assay measures the ability of a test compound (GSK8814) to compete

with an immobilized ligand for binding to a DNA-tagged bromodomain (ATAD2).[5][6]

Reaction Setup: DNA-tagged ATAD2 is incubated with the immobilized ligand and varying

concentrations of GSK8814.
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Binding Competition: If GSK8814 binds to ATAD2, it prevents the protein from binding to the

immobilized ligand.

Quantification: The amount of DNA-tagged ATAD2 bound to the immobilized ligand is

quantified using quantitative PCR (qPCR). A lower qPCR signal indicates stronger binding of

GSK8814 to ATAD2.[5]

Data Analysis: Dissociation constants (Ki) are calculated by plotting the amount of bound

ATAD2 as a function of the GSK8814 concentration. The selectivity is determined by

comparing the Ki values across the entire panel of bromodomains.[5]

BROMOscan Workflow

1. Prepare Components:
- DNA-tagged Bromodomain

- Immobilized Ligand
- Test Compound (GSK8814)

2. Incubation:
Mix components and allow

binding competition to occur.

3. Separation:
Remove unbound components.

4. Quantification:
Use qPCR to measure the amount

of bound DNA-tagged bromodomain.

5. Data Analysis:
Calculate Ki and determine

selectivity profile.

Click to download full resolution via product page

Caption: Generalized workflow for the BROMOscan assay.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
This homogeneous assay is used to measure the displacement of a fluorescently labeled

ligand from the ATAD2 bromodomain by an inhibitor.

Protocol:

Assay Principle: The assay utilizes a terbium-labeled donor (e.g., anti-GST antibody bound

to a GST-tagged ATAD2) and a dye-labeled acceptor (e.g., a fluorescently labeled acetylated

histone peptide). When the acceptor binds to the ATAD2 bromodomain, FRET occurs upon

excitation of the donor.[7][8]
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Reaction Mixture: A solution containing GST-tagged ATAD2, a terbium-labeled anti-GST

antibody, the dye-labeled acetylated peptide, and varying concentrations of GSK8814 is

prepared in a microtiter plate.[7]

Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.

GSK8814 will displace the dye-labeled peptide from the ATAD2 bromodomain.[7]

Signal Detection: The plate is read on a TR-FRET capable microplate reader. The reader

excites the terbium donor and measures the emission from both the donor and the acceptor

after a time delay to reduce background fluorescence.[7][9]

Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this

ratio indicates displacement of the fluorescent peptide by GSK8814. The IC50 value is

determined by plotting the FRET ratio against the logarithm of the GSK8814 concentration.

[7]

NanoBRET™ Cellular Target Engagement Assay
The NanoBRET assay is a proximity-based method that quantitatively measures the binding of

a test compound to its target protein in live cells.

Protocol:

Cell Preparation: Cells are transiently transfected with a vector expressing the target protein

(ATAD2) fused to a NanoLuc® luciferase.[10][11]

Tracer and Compound Addition: The transfected cells are seeded into a microtiter plate. A

cell-permeable fluorescent tracer that binds to the ATAD2 bromodomain is added, followed

by the addition of varying concentrations of the competing compound (GSK8814).[10]

Equilibration: The cells are incubated to allow the binding competition between the tracer and

GSK8814 to reach equilibrium.[10]

BRET Measurement: A substrate for the NanoLuc luciferase is added to the cells. If the

fluorescent tracer is bound to the NanoLuc-ATAD2 fusion protein, the energy from the

luciferase reaction is transferred to the tracer, resulting in a BRET signal. This signal is
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measured on a luminometer capable of detecting the specific wavelengths of the donor and

acceptor.[10][12]

Data Analysis: The BRET ratio is calculated. Competition by GSK8814 for the tracer binding

site leads to a decrease in the BRET signal. The EC50 value is determined by plotting the

BRET ratio against the logarithm of the GSK8814 concentration.[11]

Conclusion
GSK8814 is a well-characterized chemical probe with high potency for the ATAD2

bromodomain and excellent selectivity across the broader bromodomain family, particularly

against the BET family members. The data presented in this guide, derived from robust and

varied experimental methodologies, confirms its utility as a specific tool for interrogating ATAD2

function. Researchers using GSK8814 can be confident in its selectivity profile, enabling more

precise conclusions about the biological consequences of ATAD2 inhibition in cancer and other

disease models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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